molecular formula C11H18ClN3O2 B12717535 1-(o-Methoxy-alpha-methylphenethyl)semicarbazide hydrochloride CAS No. 102339-05-9

1-(o-Methoxy-alpha-methylphenethyl)semicarbazide hydrochloride

Cat. No.: B12717535
CAS No.: 102339-05-9
M. Wt: 259.73 g/mol
InChI Key: IXRDYXGOEPGGPM-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-(o-Methoxy-alpha-methylphenethyl)semicarbazide hydrochloride typically involves the reaction of o-methoxy-alpha-methylphenethylamine with semicarbazide hydrochloride under controlled conditions. The reaction is usually carried out in a solvent such as methanol or ethanol, and the product is purified through recrystallization .

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to optimize the production process .

Chemical Reactions Analysis

1-(o-Methoxy-alpha-methylphenethyl)semicarbazide hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 1-(o-Methoxy-alpha-methylphenethyl)semicarbazide hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the growth of microorganisms by interfering with their metabolic processes. In cancer cells, it induces apoptosis (programmed cell death) by targeting specific signaling pathways and enzymes involved in cell proliferation .

Comparison with Similar Compounds

1-(o-Methoxy-alpha-methylphenethyl)semicarbazide hydrochloride can be compared with other semicarbazide derivatives, such as:

Properties

CAS No.

102339-05-9

Molecular Formula

C11H18ClN3O2

Molecular Weight

259.73 g/mol

IUPAC Name

[1-(2-methoxyphenyl)propan-2-ylamino]urea;hydrochloride

InChI

InChI=1S/C11H17N3O2.ClH/c1-8(13-14-11(12)15)7-9-5-3-4-6-10(9)16-2;/h3-6,8,13H,7H2,1-2H3,(H3,12,14,15);1H

InChI Key

IXRDYXGOEPGGPM-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=CC=C1OC)NNC(=O)N.Cl

Origin of Product

United States

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